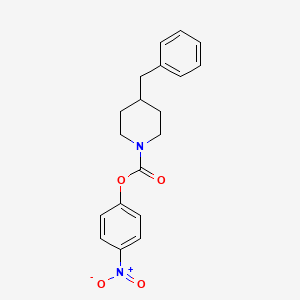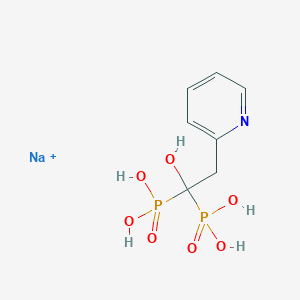
Sodium;(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid is a bioactive chemical compound with the molecular formula C₇H₁₁NO₇P₂. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring and phosphonic acid groups, contributing to its diverse chemical properties .
Méthodes De Préparation
The synthesis of Sodium;(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid typically involves the reaction of 2-pyridinylacetic acid with phosphorous acid under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Analyse Des Réactions Chimiques
Sodium;(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acids, bases, solvents like water or organic solvents, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Sodium;(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and reactions due to its unique reactivity.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of bone-related diseases.
Mécanisme D'action
The mechanism of action of Sodium;(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, affecting various biochemical processes. Its phosphonic acid groups play a crucial role in its binding affinity and specificity. The pathways involved may include those related to bone metabolism, cellular signaling, and other physiological processes .
Comparaison Avec Des Composés Similaires
Sodium;(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid can be compared with other similar compounds, such as:
Alendronic acid: Another bisphosphonate used in the treatment of osteoporosis and bone diseases.
Risedronic acid: A related compound with similar therapeutic uses but distinct pharmacokinetic properties and molecular interactions.
Propriétés
Numéro CAS |
334708-63-3 |
|---|---|
Formule moléculaire |
C7H11NNaO7P2+ |
Poids moléculaire |
306.10 g/mol |
Nom IUPAC |
sodium;(1-hydroxy-1-phosphono-2-pyridin-2-ylethyl)phosphonic acid |
InChI |
InChI=1S/C7H11NO7P2.Na/c9-7(16(10,11)12,17(13,14)15)5-6-3-1-2-4-8-6;/h1-4,9H,5H2,(H2,10,11,12)(H2,13,14,15);/q;+1 |
Clé InChI |
VJJUOVKYUVGIFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


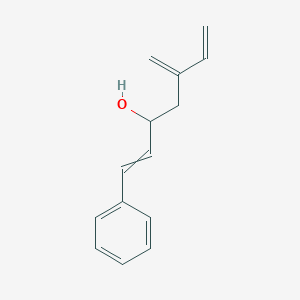
![1H-Cyclopenta[B]naphthalen-7-amine](/img/structure/B12593180.png)
![[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene](/img/structure/B12593187.png)
![1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea](/img/structure/B12593195.png)
![Morpholine, 4-[1-(4-chlorophenyl)-2-phenyl-2-(4-pyridinyl)ethyl]-](/img/structure/B12593196.png)
![2-[(Dodecylsulfanyl)methyl]naphthalene](/img/structure/B12593198.png)
![1-Dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene](/img/structure/B12593211.png)
![D-Valine, N-[[4-[(4-hydroxybenzoyl)amino]phenyl]sulfonyl]-](/img/structure/B12593216.png)
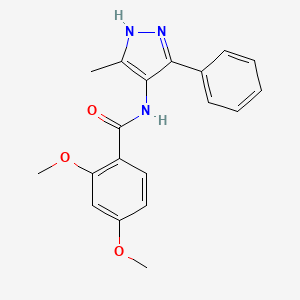
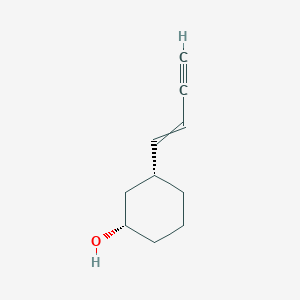
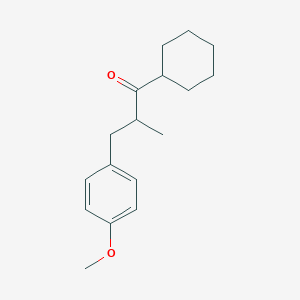
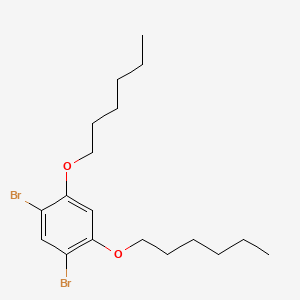
![[1,1'-Biphenyl]-2-seleninic acid](/img/structure/B12593248.png)
